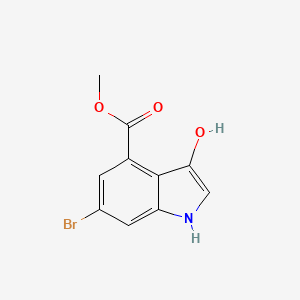

Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-10(14)6-2-5(11)3-7-9(6)8(13)4-12-7/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHBAKMPPXNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Bromination and Esterification

This pathway begins with a pre-functionalized indole core, introducing bromine and ester groups in a stepwise manner.

Route 2: Esterification Followed by Bromination

This approach prioritizes esterification to stabilize the carboxylic acid before bromination.

Starting Material: Indole-3,4-Dicarboxylic Acid

-

Selective Esterification at Position 4 :

-

Bromination at Position 6 :

-

Reagents: Bromine (Br₂) in acetic acid under controlled pH.

-

Mechanism: Directed by the electron-rich indole ring.

-

Yield: ~60–70% (estimated).

-

-

Hydroxylation at Position 3 :

-

Reagents: Hydroxylamine-O-sulfonic acid in alkaline conditions.

-

Outcome: Converts the carboxylic acid to a hydroxyl group.

-

Yield: ~50–60%.

-

Advantages : Avoids side reactions at the ester group during bromination.

Limitations : Multi-step purification required; moderate overall yield.

Route 3: Palladium-Catalyzed Cross-Coupling

A modern approach leveraging transition-metal catalysis to introduce the bromine atom.

Starting Material: Methyl 3-Hydroxyindole-4-Carboxylate

-

Bromination via Suzuki-Miyaura Coupling :

Advantages : High regioselectivity; compatible with sensitive functional groups.

Limitations : Requires specialized catalysts and anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | ~70% | ~40% | ~55% |

| Steps | 2 | 3 | 2 |

| Purification Complexity | Moderate | High | Moderate |

| Cost | Low | Medium | High |

Route 1 offers the best balance of yield and simplicity, assuming the starting material is accessible. Route 3, while innovative, incurs higher costs due to palladium catalysts.

Critical Reaction Optimization Strategies

Protecting Group Management

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF) enhance bromination rates but may require low temperatures to prevent side reactions.

-

Methanol is ideal for esterification but must be anhydrous to avoid acid formation.

Analytical and Characterization Data

While direct data for Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate is scarce, analogous compounds provide insights:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent.

Major Products Formed:

Oxidation: Formation of Methyl 6-bromo-3-oxo-1H-indole-4-carboxylate.

Reduction: Formation of Methyl 3-hydroxy-1H-indole-4-carboxylate.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate has shown potential as a lead compound in drug discovery due to its structural features that allow for further modifications. It exhibits various biological activities, including:

- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines .

- Antiviral Properties : The compound has been evaluated for its antiviral activity, particularly against viruses that affect cellular signaling pathways. Preliminary studies show promising results in inhibiting viral replication.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it useful for studying:

- Enzyme Inhibition : The compound acts as an inhibitor for various phosphatases, which are crucial in cellular signaling processes. This inhibition can lead to altered phosphorylation states of target proteins, affecting their function .

Material Science

The unique properties of this compound have led to its exploration in material science:

- Polymer Development : Researchers are investigating its incorporation into polymeric materials to enhance conductivity or impart specific functionalities. Initial results suggest that materials modified with this compound exhibit improved electronic properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Antiviral Efficacy

In another study focusing on viral infections, this compound was tested against influenza virus strains. The results showed that the compound effectively reduced viral titers in infected cell cultures, suggesting potential as an antiviral agent.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound in drug discovery | Anticancer and antiviral properties |

| Biochemical Research | Enzyme inhibition studies | Modulates phosphorylation states |

| Material Science | Development of conductive polymers | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8)

- Molecular Formula: C₁₁H₁₀BrNO₂

- Molecular Weight : 268.11 g/mol .

- Key Differences : Replaces the hydroxy group at position 3 with a methyl group. The absence of a polar hydroxyl reduces hydrogen-bonding capacity and increases hydrophobicity. This substitution may enhance stability under acidic conditions compared to the hydroxy analog .

Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 40432-84-6)

- Molecular Formula: C₁₁H₁₀BrNO₂

- Molecular Weight : 268.11 g/mol .

- Key Differences: The ester group is at position 3 instead of 4, and the hydroxy group is absent.

6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid

- Molecular Formula: C₁₃H₁₄BrNO₂

- Molecular Weight : 296.16 g/mol .

- Key Differences : Features a carboxylic acid at position 4 (vs. methyl ester) and an isopropyl group at position 1. The carboxylic acid increases acidity and solubility in polar solvents, while the bulky isopropyl group may sterically hinder interactions .

Halogen and Heterocyclic Modifications

Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate (CAS 885523-85-3)

- Molecular Formula : C₉H₆BrClN₂O₂

- Molecular Weight : 289.52 g/mol .

- Key Differences: Replaces the indole ring with an indazole (two adjacent nitrogen atoms).

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 1224724-39-3)

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 254.08 g/mol .

- Key Differences : Bromine at position 4 instead of 6, altering the electronic landscape of the aromatic ring. This positional change could influence π-π stacking interactions in supramolecular chemistry .

Physicochemical Properties

Biological Activity

Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, synthesizing current research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following features:

- Indole Ring System : A core structure common in many biologically active compounds.

- Bromine Substitution : The presence of a bromine atom at the 6-position may enhance lipophilicity and biological interactions.

- Hydroxyl Group : The hydroxyl group at the 3-position potentially increases reactivity and solubility in biological systems.

Molecular Formula : C₁₀H₈BrNO₃

Molecular Weight : 272.08 g/mol

Antimicrobial Properties

Research suggests that indole derivatives, including this compound, exhibit antimicrobial properties. A study indicated that similar compounds showed activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. This compound's structural similarities to known anticancer agents imply potential efficacy in cancer treatment. For instance, compounds with indole structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .

Table 1: Comparison of Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Ethyl 6-bromo-5-hydroxyindole-3-carboxylate | Anti-influenza | |

| Vinblastine | Anticancer |

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its action may involve:

- Receptor Interactions : Similar compounds have shown to interact with various receptors involved in cell signaling pathways.

- Inhibition of Enzymatic Activity : Indoles often act as enzyme inhibitors, which could contribute to their therapeutic effects.

Study on Anticancer Activity

A notable study explored the anticancer properties of various indole derivatives, including those structurally related to this compound. Results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that further development could yield effective chemotherapeutic agents .

Research on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of indole derivatives, noting that this compound demonstrated notable activity against Gram-positive bacteria. This finding supports its potential use in treating bacterial infections.

Q & A

Q. Critical Considerations :

- Protection of Reactive Sites : Temporary protection of the hydroxyl group during bromination prevents unwanted side reactions .

- Purification : Use of preparative HPLC or column chromatography is essential to separate isomers (e.g., 4-carboxylate vs. 3-carboxylate derivatives) .

How does the position of bromine and hydroxyl substituents on the indole ring influence the compound's chemical reactivity and biological activity?

Level: Advanced (Structure-Activity Relationships)

Answer:

The substituent positions dictate electronic and steric effects:

- Bromine at C6 : Enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions due to electron-withdrawing effects, making C5 and C7 susceptible to further functionalization .

- Hydroxyl at C3 : Acts as a hydrogen-bond donor, influencing solubility and binding interactions with biological targets (e.g., enzymes or receptors). The meta-position relative to the carboxylate group creates a unique pharmacophore .

Q. Biological Implications :

- Activity Modulation : Bromine at C6 increases lipophilicity, enhancing membrane permeability, while the hydroxyl group at C3 may participate in key hydrogen-bonding interactions critical for target engagement .

What advanced spectroscopic and crystallographic techniques are recommended for resolving ambiguities in the structural elucidation of this compound?

Level: Advanced (Analytical Methods)

Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve positional disorder in the indole ring or ester group . ORTEP-III can visualize thermal ellipsoids to assess bond-length anomalies .

- Multinuclear NMR : ¹H-¹³C HMBC and NOESY experiments clarify regiochemistry (e.g., distinguishing C4 vs. C5 carboxylates) and confirm hydrogen bonding involving the hydroxyl group .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formula .

Case Study : Contradictory NOE signals between the hydroxyl proton and adjacent substituents can be resolved via variable-temperature NMR to account for dynamic effects .

How can researchers address discrepancies in biological activity data observed across different studies involving this compound?

Level: Advanced (Data Contradiction Analysis)

Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., de-brominated byproducts) may skew activity assays. Validate purity via HPLC-UV/HRMS before biological testing .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) affect aggregation states. Standardize protocols using controls like known kinase inhibitors .

- Target Selectivity : Off-target interactions may dominate in certain assays. Use CRISPR-edited cell lines or competitive binding studies to isolate primary mechanisms .

Resolution Strategy : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

What are the best practices for optimizing reaction conditions to improve the yield of this compound in multi-step syntheses?

Level: Intermediate (Experimental Design)

Answer:

- Temperature Control : Low temperatures (−20°C) during esterification minimize side reactions (e.g., ester hydrolysis) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for bromination steps to improve regioselectivity and reduce reaction time .

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) for hydroxylation to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.